Cas no 36173-52-1 (rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride)

rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 化学的及び物理的性質
名前と識別子
-
- cis-4-Hydroxy-3-methylpiperidine
- (3R,4S)-3-methylpiperidin-4-ol
- (cis)-3-methylpiperidin-4-ol
- 4-Piperidinol, 3-methyl-, (3R,4S)-rel-
- FCH3620112
- Rel-(3R,4S)-3-methylpiperidin-4-ol
- rac-(3S,4R)-3-Methyl-4-piperidinol hydrochloride
- MFCD12964954
- AS-60811
- AT40362
- 1932475-12-1
- 36173-52-1
- AKOS024257916
- rac-(3R,4S)-3-methylpiperidin-4-ol
- SCHEMBL4371862
- EN300-7345073
- CIS-4-HYDROXY-3-METHYLPIPERIDINE
- 979-391-3
- rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride
-
- MDL: MFCD12964954
- インチ: 1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
- InChIKey: OAQDXXYGSGJMGR-RITPCOANSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])C([H])([H])N([H])C([H])([H])[C@@]1([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 115.099714038g/mol
- どういたいしつりょう: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 32.299
rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | A11539-1/G |
CIS-4-HYDROXY-3-METHYLPIPERIDINE |
36173-52-1 | 95% | 1g |
$723 | 2023-09-19 | |
TRC | S684593-50mg |
rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride |
36173-52-1 | 50mg |
$ 115.00 | 2022-06-03 | ||
abcr | AB534316-250 mg |
rel-(3R,4S)-3-Methylpiperidin-4-ol; . |
36173-52-1 | 250mg |
€970.00 | 2023-06-14 | ||
TRC | S684593-100mg |
rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride |
36173-52-1 | 100mg |
$ 185.00 | 2022-06-03 | ||
Chemenu | CM342195-1g |
cis-4-Hydroxy-3-methylpiperidine |
36173-52-1 | 95%+ | 1g |
$579 | 2022-09-01 | |
Enamine | EN300-7345073-0.05g |
rac-(3R,4S)-3-methylpiperidin-4-ol, cis |
36173-52-1 | 95% | 0.05g |
$295.0 | 2023-05-31 | |
Enamine | EN300-7345073-1.0g |
rac-(3R,4S)-3-methylpiperidin-4-ol, cis |
36173-52-1 | 95% | 1g |
$1272.0 | 2023-05-31 | |
abcr | AB534316-250mg |
rel-(3R,4S)-3-Methylpiperidin-4-ol; . |
36173-52-1 | 250mg |
€970.00 | 2025-02-20 | ||
abcr | AB534316-1g |
rel-(3R,4S)-3-Methylpiperidin-4-ol; . |
36173-52-1 | 1g |
€1886.50 | 2025-02-20 | ||
A2B Chem LLC | AB72143-500mg |
cis-4-Hydroxy-3-methylpiperidine |
36173-52-1 | 95% | 500mg |
$1079.00 | 2024-04-20 |
rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride 関連文献
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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5. Book reviews
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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9. Book reviews
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10. Book reviews
rac-(3S,4R)-3-methyl-4-piperidinol hydrochlorideに関する追加情報
Introduction to Rac-(3S,4R)-3-methyl-4-piperidinol Hydrochloride (CAS No. 36173-52-1)
Rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride, a compound with the chemical identifier CAS No. 36173-52-1, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for further medicinal chemistry exploration.
The stereochemistry of rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride is crucial in determining its biological efficacy. The (3S,4R) configuration indicates the spatial arrangement of the substituents around the piperidine ring, which can significantly influence the compound's interactions with biological targets. This stereochemical specificity is a key consideration in drug design, as it can affect both the potency and selectivity of the compound.
In recent years, there has been growing interest in piperidine derivatives due to their potential applications in treating various neurological and cardiovascular disorders. Rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride has been studied for its possible role as a precursor in the synthesis of more complex molecules with therapeutic benefits. Researchers have explored its utility in developing novel agents that target specific enzymatic pathways or receptors involved in disease mechanisms.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The presence of both a methyl group and a hydroxyl group on the piperidine ring provides multiple sites for functionalization, allowing chemists to modify its structure and enhance its pharmacological properties. This flexibility has led to several innovative synthetic strategies aimed at optimizing the compound's bioavailability and therapeutic index.
Recent studies have highlighted the importance of rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride in the development of drugs targeting central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary research suggests that derivatives of this molecule may exhibit significant antidepressant and anxiolytic effects by modulating neurotransmitter systems.
The hydrochloride salt form of rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride offers several advantages over other chemical forms. Its enhanced solubility improves its dissolution rate in biological fluids, which can lead to faster absorption and higher bioavailability. Additionally, its stability under various storage conditions makes it a practical choice for industrial-scale production and clinical trials.
In conclusion, rac-(3S,4R)-3-methyl-4-piperidinol hydrochloride (CAS No. 36173-52-1) is a promising compound with significant potential in pharmaceutical research and development. Its unique stereochemistry, combined with its structural versatility, makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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